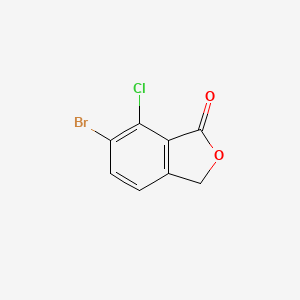

6-Bromo-7-chloro-3H-2-benzofuran-1-one

描述

属性

IUPAC Name |

6-bromo-7-chloro-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClO2/c9-5-2-1-4-3-12-8(11)6(4)7(5)10/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUXJROJBIVKCEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=C(C=C2)Br)Cl)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

One common method for synthesizing 6-Bromo-7-chloro-3H-2-benzofuran-1-one involves the bromination of benzofuran. The reaction typically takes place in an organic solvent, and the product is purified through crystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale bromination and chlorination reactions under controlled conditions to ensure high yield and purity. The use of automated systems for reaction monitoring and product isolation is common in industrial settings.

化学反应分析

Types of Reactions

6-Bromo-7-chloro-3H-2-benzofuran-1-one can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzofuran derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

科学研究应用

6-Bromo-7-chloro-3H-2-benzofuran-1-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of materials for electronic devices and other industrial applications.

作用机制

The exact mechanism of action of 6-Bromo-7-chloro-3H-2-benzofuran-1-one is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For instance, its antimicrobial activity may involve the inhibition of bacterial enzymes or disruption of cell membranes .

相似化合物的比较

Table 1: Comparative Analysis of Halogenated Benzofuran Derivatives

Key Observations:

Substituent Positions and Electronic Effects :

- The 6-Bromo-7-chloro derivative’s halogen placement at positions 6 and 7 may induce steric hindrance and electronic effects distinct from compounds with substitutions at positions 4, 5, or acetyl groups. For example, Compound III () features bromine at position 4 and on the acetyl group, which likely enhances electrophilicity and reactivity compared to the 6,7-dihalogenated target compound .

- Compound 4 () includes a methoxy group at position 6, which may improve solubility and modulate cytotoxicity compared to purely halogenated analogs .

Biological Activity: Brominated benzofurans, such as Compound 4 and its derivatives, demonstrate cytotoxic and antifungal activities. Compound 5 (), with a diethylaminoethoxy side chain, shows enhanced antifungal properties, suggesting that functional group modifications significantly influence bioactivity . The absence of such polar groups in this compound may limit its antimicrobial efficacy.

Cytotoxicity Trends: notes that brominated derivatives generally exhibit lower cytotoxicity than their non-halogenated precursors. However, mixed halogenation (Br and Cl) in the target compound could alter this trend due to synergistic or antagonistic effects .

Synthesis and Characterization :

- Halogenation is a common synthesis step for these compounds. For example, Compound III () was synthesized via bromination of a methylated precursor, followed by structural confirmation using ¹H-NMR and X-ray crystallography . Similar methods may apply to the target compound.

生物活性

6-Bromo-7-chloro-3H-2-benzofuran-1-one is a compound of interest due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula: C8H5BrClO

- CAS Number: 1823929-70-9

The compound features a benzofuran ring with bromine and chlorine substituents, which may influence its biological activity.

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition: Similar compounds have shown the ability to inhibit specific enzymes, leading to altered cellular processes. For instance, studies suggest that benzofuran derivatives can inhibit histone acetyltransferases (KATs), affecting gene expression and cellular proliferation .

- Antimicrobial Activity: The compound exhibits significant antimicrobial properties against various bacterial and fungal strains. The presence of halogen atoms (bromine and chlorine) enhances its interaction with microbial targets .

- Cell Cycle Regulation: Research indicates that related compounds can induce apoptosis in cancer cells by disrupting the cell cycle, particularly at the G2/M phase .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against several pathogens. The Minimum Inhibitory Concentration (MIC) values are summarized in the table below:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Candida albicans | 4 |

| Pseudomonas aeruginosa | 32 |

These results indicate that the compound possesses moderate to strong activity against both Gram-positive and Gram-negative bacteria as well as fungi .

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. The following table summarizes the IC50 values for different cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 5 |

| MCF7 (breast cancer) | 10 |

| A549 (lung cancer) | 15 |

These findings suggest that the compound may serve as a potential anticancer agent, with varying potency across different cell types .

Case Studies and Research Findings

-

Study on Enzyme Inhibition:

A study investigated the effect of benzofuran derivatives on KAT6A activity. It was found that modifications at specific positions on the benzofuran ring significantly affected enzyme inhibition potency. Compounds with bromine substitutions showed enhanced inhibitory effects compared to their non-halogenated counterparts . -

Antimicrobial Efficacy Evaluation:

In a comparative study of various benzofuran derivatives, this compound was identified as one of the most effective compounds against resistant strains of E. coli and S. aureus, highlighting its potential for therapeutic applications in treating infections caused by resistant bacteria . -

Apoptosis Induction Mechanism:

Research demonstrated that treatment with this compound resulted in increased levels of pro-apoptotic markers in treated cancer cells, suggesting a mechanism involving mitochondrial pathways leading to cell death .

常见问题

Q. What are the common synthetic routes for 6-Bromo-7-chloro-3H-2-benzofuran-1-one, and how do reaction parameters influence yield?

- Methodological Answer : The synthesis typically involves halogenation and cyclization of substituted benzofuran precursors. For example:

- Halogenation : Electrophilic substitution using bromine and chlorine sources under controlled temperatures (0–25°C) in polar aprotic solvents like DMSO enhances regioselectivity .

- Cyclization : Transition metal catalysts (e.g., Pd or Cu) promote efficient ring closure. Reaction yields (60–75%) depend on solvent polarity, temperature (70–100°C), and catalyst loading .

- Critical Parameters : Excess halogenating agents may lead to over-substitution, while insufficient catalyst amounts result in incomplete cyclization.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing substituent positions in this compound?

- Methodological Answer :

- X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) resolves the 3D structure, confirming bromine and chlorine positions at C6 and C7 via electron density maps .

- NMR Spectroscopy : - and -NMR identify aromatic protons and carbons adjacent to halogens. Coupling constants in -NMR reveal substituent orientation (e.g., meta/para effects) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (213.03 g/mol) and isotopic patterns for bromine (1:1 ratio for /) .

Q. How does the electronic nature of bromine and chlorine substituents influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Electron-Withdrawing Effects : Bromine (C6) and chlorine (C7) deactivate the benzofuran core, directing electrophilic attacks to less-substituted positions.

- Suzuki-Miyaura Coupling : Bromine’s higher leaving-group aptitude facilitates Pd-catalyzed coupling with boronic acids. Chlorine’s lower reactivity requires harsher conditions (e.g., higher temps or specialized ligands) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s behavior in catalytic systems or biological targets?

- Methodological Answer :

- DFT Calculations : Optimize geometry and frontier molecular orbitals (HOMO/LUMO) to predict reactivity in catalytic cycles (e.g., activation energy for bond cleavage) .

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using PubChem-derived 3D structures (InChI keys) to identify binding affinities and steric clashes .

- Contradictions : Divergent computational results (e.g., binding scores vs. experimental IC) may arise from force field limitations or solvent effects. Triangulate with wet-lab data .

Q. What strategies resolve contradictions in bioactivity data across studies (e.g., conflicting IC values)?

- Methodological Answer :

- Data Triangulation : Combine quantitative (e.g., dose-response curves) and qualitative (e.g., cellular imaging) data to validate mechanisms .

- Assay Optimization : Control variables like solvent (DMSO concentration ≤0.1%), cell line viability, and incubation time. For example, DMSO >0.5% may alter membrane permeability .

- Meta-Analysis : Re-analyze aggregated datasets using standardized metrics (e.g., pIC) to identify outliers or methodological biases .

Q. What advanced techniques are used to study the compound’s environmental persistence or degradation pathways?

- Methodological Answer :

- LC-MS/MS : Quantify degradation products (e.g., dehalogenated metabolites) in soil/water samples. Use isotopic labeling () to trace pathways .

- Microcosm Studies : Simulate environmental conditions (pH, microbial activity) to assess half-life. Chlorine’s electronegativity often slows microbial degradation compared to bromine .

- Contradictions : Discrepancies in half-life data may stem from varying microbial communities or oxygen levels. Replicate under controlled conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。